1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine
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Overview
Description
1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with bromine and chlorine atoms
Preparation Methods
The synthesis of 1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-chlorobenzene and cyclopropanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the cyclopropane ring.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and purification techniques to isolate the desired product.
Chemical Reactions Analysis
1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylcyclopropanamines.
Scientific Research Applications
1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2-Bromo-5-methoxyphenyl)cyclopropanamine: This compound has a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.
1-(5-Bromo-2-chlorophenyl)cyclopropanamine: The position of the bromine and chlorine atoms is reversed, which may affect its reactivity and applications.
1-(2-Bromo-5-chlorophenyl)-N,N-di-Boc-cyclopropanamine: This derivative has additional protective groups, making it useful in specific synthetic applications.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-8-2-1-6(11)5-7(8)9(12)3-4-9/h1-2,5H,3-4,12H2 |
InChI Key |
ZQBCETQAIQDUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Cl)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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